molecular formula C17H14ClN5O6 B11558052 N-(4-chloro-2-nitrophenyl)-4-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-4-oxobutanamide

N-(4-chloro-2-nitrophenyl)-4-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-4-oxobutanamide

Cat. No.: B11558052
M. Wt: 419.8 g/mol
InChI Key: BZLVCMYJSADYSF-VXLYETTFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chloro-2-nitrophenyl)-4-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-4-oxobutanamide is a complex organic compound that features both nitro and hydrazinyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2-nitrophenyl)-4-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-4-oxobutanamide typically involves multi-step organic reactions. One common route might include the following steps:

    Nitration: Introduction of nitro groups to the aromatic ring.

    Chlorination: Substitution of hydrogen atoms with chlorine.

    Condensation: Formation of the hydrazinyl linkage through condensation reactions.

    Amidation: Formation of the amide bond.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-2-nitrophenyl)-4-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-4-oxobutanamide can undergo various chemical reactions, including:

    Oxidation: Conversion of hydrazinyl groups to more oxidized forms.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Replacement of chlorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas (H₂).

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, reduction of nitro groups would yield corresponding amines, while substitution reactions could introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Potential use in biochemical assays or as a probe for studying biological processes.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: Utilized in the production of advanced materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for N-(4-chloro-2-nitrophenyl)-4-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-4-oxobutanamide would depend on its specific application. In a medicinal context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chloro-2-nitrophenyl)-4-oxobutanamide: Lacks the hydrazinyl and benzylidene groups.

    4-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-4-oxobutanamide: Lacks the chloro and nitro substituents on the phenyl ring.

Uniqueness

N-(4-chloro-2-nitrophenyl)-4-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-4-oxobutanamide is unique due to the presence of multiple functional groups that confer distinct chemical reactivity and potential biological activity. The combination of nitro, chloro, hydrazinyl, and benzylidene groups makes it a versatile compound for various applications.

Properties

Molecular Formula

C17H14ClN5O6

Molecular Weight

419.8 g/mol

IUPAC Name

N-(4-chloro-2-nitrophenyl)-N'-[(E)-(3-nitrophenyl)methylideneamino]butanediamide

InChI

InChI=1S/C17H14ClN5O6/c18-12-4-5-14(15(9-12)23(28)29)20-16(24)6-7-17(25)21-19-10-11-2-1-3-13(8-11)22(26)27/h1-5,8-10H,6-7H2,(H,20,24)(H,21,25)/b19-10+

InChI Key

BZLVCMYJSADYSF-VXLYETTFSA-N

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])/C=N/NC(=O)CCC(=O)NC2=C(C=C(C=C2)Cl)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=NNC(=O)CCC(=O)NC2=C(C=C(C=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.